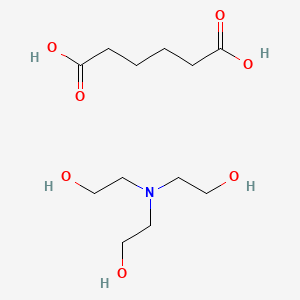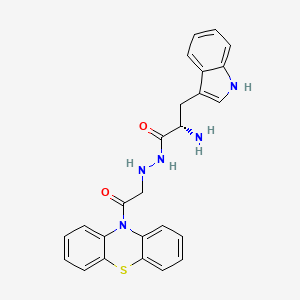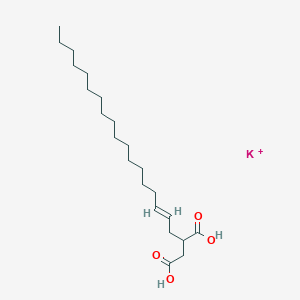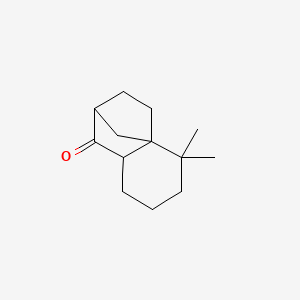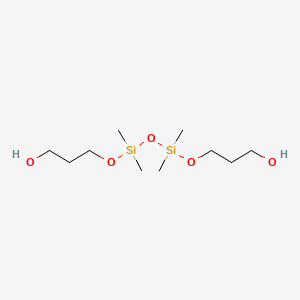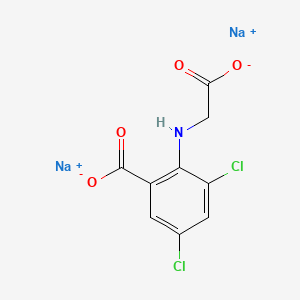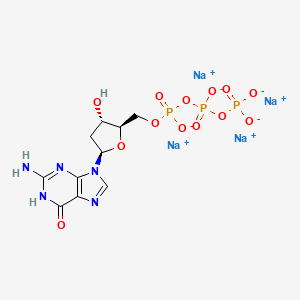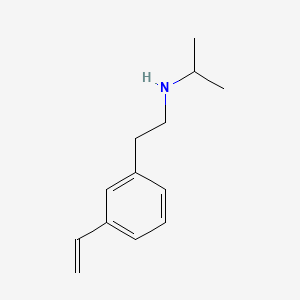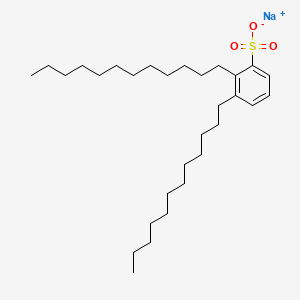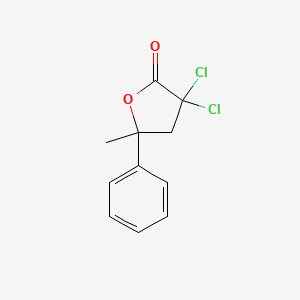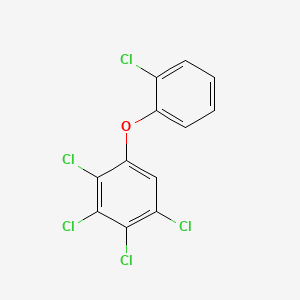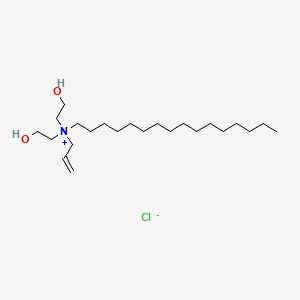
Allylhexadecylbis(2-hydroxyethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylhexadecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allylhexadecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Allylhexadecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Allylhexadecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of Allylhexadecylbis(2-hydroxyethyl)ammonium chloride involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Coco alkylbis(hydroxyethyl)methyl ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
Allylhexadecylbis(2-hydroxyethyl)ammonium chloride is unique due to its specific alkyl chain length and the presence of the allyl group, which can impart different chemical and physical properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
93894-17-8 |
|---|---|
Molecular Formula |
C23H48ClNO2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
hexadecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C23H48NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(18-4-2,20-22-25)21-23-26;/h4,25-26H,2-3,5-23H2,1H3;1H/q+1;/p-1 |
InChI Key |
RDEXKPJRNKODRL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


